molecular formula C3H8ClN B1584831 Ethanamine, 2-chloro-N-methyl- CAS No. 32315-92-7

Ethanamine, 2-chloro-N-methyl-

Cat. No. B1584831
CAS RN: 32315-92-7
M. Wt: 93.55 g/mol
InChI Key: YFBQXUGQIFAFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanamine, 2-chloro-N-methyl-” is a chemical compound with the formula C4H10ClN . It is also known by other names such as (2-Chloroethyl)dimethylamine, Chloro(dimethylamino)ethane, β-Chloroethyldimethylamine, N-(2-Chloroethyl)dimethylamine, Dimethylaminoethyl chloride, β-(Dimethylamino)ethyl chloride, 2-Dimethylaminoethylchloride, Dimethyl(2-chloroethyl)amine, HN 1, Nitrogen half mustard, 1-Dimethylamino-2-chloroethane, N,N-Dimethyl-2-chloroethylamine, 2-Chloro-N,N-dimethylethan-1-amine .


Molecular Structure Analysis

The molecular structure of “Ethanamine, 2-chloro-N-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

“Ethanamine, 2-chloro-N-methyl-” has a molecular weight of 107.582 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Environmental Toxicity and Human Health

Occupational exposure to chlorinated aliphatic solvents, including compounds similar to Ethanamine, 2-chloro-N-methyl-, has been linked to adverse health effects like central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. These effects underscore the importance of understanding the exposure limits and developing prospective biomarker studies to better manage and mitigate risks associated with these chemicals (A. Ruder, 2006).

Detection and Bioremediation

Studies on the detection and bioremediation of pollutants structurally related to Ethanamine, 2-chloro-N-methyl- indicate the persistence of these compounds in the environment and the challenges associated with their degradation. Bioremediation emerges as a potential strategy to reduce soil concentrations in a cost-effective manner, emphasizing the role of microbial communities in transforming these compounds through mechanisms like dechlorination and ring cleavage (J. Foght et al., 2001).

Analytical Methods

The development of analytical methods for detecting compounds related to Ethanamine, 2-chloro-N-methyl- in water systems highlights the complexity of monitoring their presence and understanding their fate in the environment. The lack of standardized analytical techniques poses a significant challenge in accurately assessing the impact of these compounds and the effectiveness of treatment processes aimed at their removal or degradation (Z. How et al., 2017).

Safety And Hazards

“Ethanamine, 2-chloro-N-methyl-” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It should be handled in a well-ventilated place, and suitable protective clothing should be worn. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

properties

IUPAC Name

2-chloro-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN/c1-5-3-2-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBQXUGQIFAFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186050
Record name Ethanamine, 2-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, 2-chloro-N-methyl-

CAS RN

32315-92-7
Record name Ethanamine, 2-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032315927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanamine, 2-chloro-N-methyl-
Reactant of Route 2
Reactant of Route 2
Ethanamine, 2-chloro-N-methyl-
Reactant of Route 3
Reactant of Route 3
Ethanamine, 2-chloro-N-methyl-
Reactant of Route 4
Reactant of Route 4
Ethanamine, 2-chloro-N-methyl-
Reactant of Route 5
Reactant of Route 5
Ethanamine, 2-chloro-N-methyl-
Reactant of Route 6
Reactant of Route 6
Ethanamine, 2-chloro-N-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.